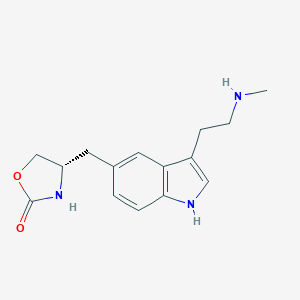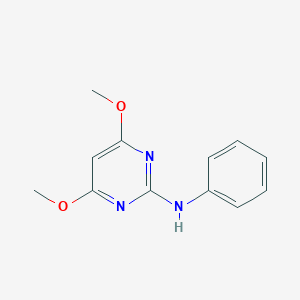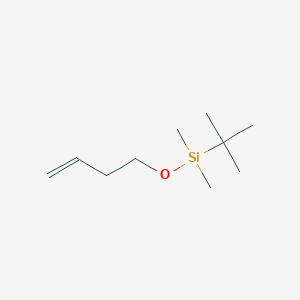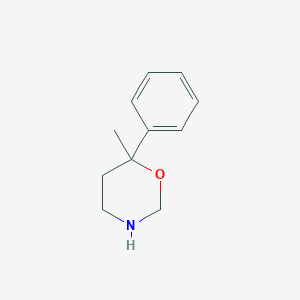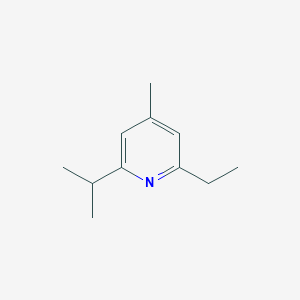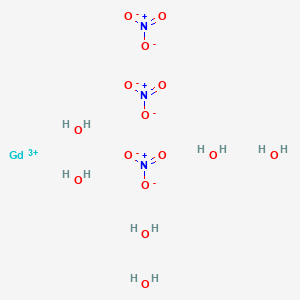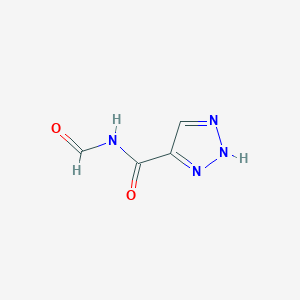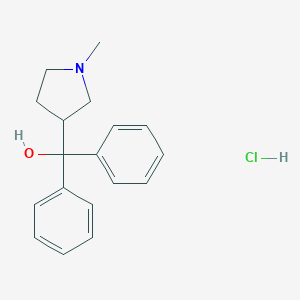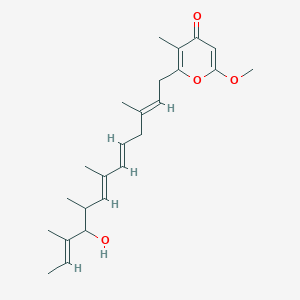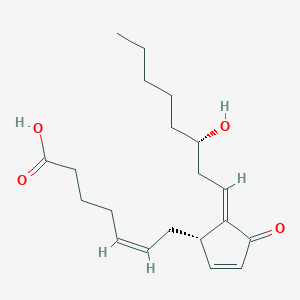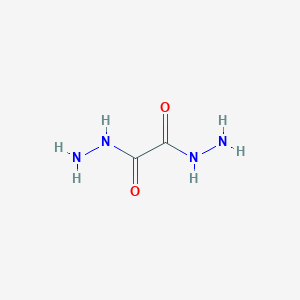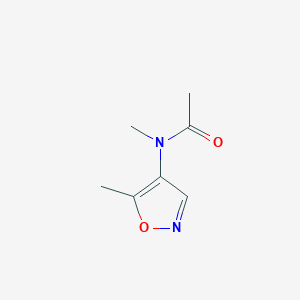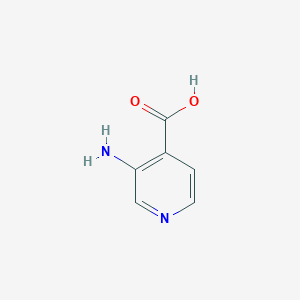![molecular formula C11H13NO4 B021622 Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid CAS No. 110599-19-4](/img/structure/B21622.png)
Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid, also known as gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin was first synthesized in 1975 by the pharmaceutical company Parke-Davis, and it was approved by the U.S. Food and Drug Administration (FDA) in 1993. Since then, gabapentin has become a widely prescribed medication due to its efficacy and safety profile.
作用机制
The exact mechanism of action of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid is not fully understood. However, it is believed to work by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. This leads to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
生化和生理效应
Gabapentin has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. Gabapentin has also been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. Additionally, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid has been shown to reduce the release of substance P, a neuropeptide involved in pain transmission.
实验室实验的优点和局限性
Gabapentin has several advantages for use in laboratory experiments. It has a well-established safety profile and is widely available. It is also relatively inexpensive compared to other medications used in laboratory experiments. However, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid has some limitations. It has a short half-life, which means that it must be administered frequently to maintain therapeutic levels. Additionally, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid can cause sedation and dizziness, which can interfere with experimental results.
未来方向
There are several future directions for research on Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid. One area of research is the development of more potent and selective α2δ ligands, which could lead to the development of more effective medications for the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the role of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in the modulation of neuroinflammation, which is believed to play a role in the pathophysiology of several neurological disorders. Finally, the use of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in combination with other medications for the treatment of neurological and psychiatric disorders is an area of research that warrants further investigation.
Conclusion
In conclusion, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid is a medication that has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It is synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with cyclohexylamine to form 4-methylphenylacetylaminocyclohexane-1-carboxylic acid. Gabapentin works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. Gabapentin has several advantages for use in laboratory experiments, but it also has some limitations. There are several future directions for research on Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid, including the development of more potent and selective α2δ ligands, investigation of the role of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in the modulation of neuroinflammation, and the use of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in combination with other medications for the treatment of neurological and psychiatric disorders.
合成方法
Gabapentin is synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with cyclohexylamine to form 4-methylphenylacetylaminocyclohexane-1-carboxylic acid. This compound is then treated with hydroxylamine to form the hydroxamic acid, which is subsequently hydrolyzed with sodium hydroxide to form Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid.
科学研究应用
Gabapentin has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin has also been studied for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol dependence.
属性
CAS 编号 |
110599-19-4 |
|---|---|
产品名称 |
Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid |
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC 名称 |
2-hydroxy-2-[[2-(4-methylphenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-7-2-4-8(5-3-7)6-9(13)12-10(14)11(15)16/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16) |
InChI 键 |
WGDDJHCUSJPJSS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C(=O)O)O |
规范 SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C(=O)O)O |
同义词 |
Acetic acid, hydroxy[[(4-methylphenyl)acetyl]amino]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



